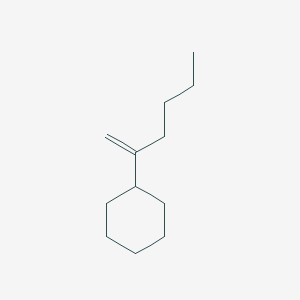
(Hex-1-en-2-yl)cyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Hex-1-en-2-yl)cyclohexane is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons, meaning that the carbons of the molecule are arranged in the form of a ring. This compound is characterized by a cyclohexane ring with a hex-1-en-2-yl substituent. Cycloalkanes are also saturated, meaning that all of the carbon atoms that make up the ring are single-bonded to other atoms .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of (Hex-1-en-2-yl)cyclohexane can be achieved through various synthetic routes. One common method involves the dehydration of cyclohexanol using an acid catalyst such as phosphoric acid. The reaction proceeds as follows:
C6H11OH→C6H10+H2O
The crude product is then purified by treatment with sodium hydrogen carbonate to remove traces of acid and water .
Industrial Production Methods
Industrial production of cyclohexane derivatives often involves catalytic hydrogenation of benzene. The process typically uses a nickel or platinum catalyst under high pressure and temperature conditions. The resulting cyclohexane can then be further functionalized to obtain this compound .
Chemical Reactions Analysis
Types of Reactions
(Hex-1-en-2-yl)cyclohexane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclohexanone or cyclohexanol.
Reduction: Reduction reactions can convert cyclohexanone back to cyclohexanol.
Substitution: The compound can undergo substitution reactions where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Halogenation reactions often use reagents like bromine (Br₂) or chlorine (Cl₂) under UV light.
Major Products Formed
Oxidation: Cyclohexanone, cyclohexanol
Reduction: Cyclohexanol
Substitution: Halogenated cyclohexane derivatives
Scientific Research Applications
(Hex-1-en-2-yl)cyclohexane has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a solvent in various chemical reactions.
Biology: Employed in the study of lipid membranes and as a model compound for studying hydrophobic interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism by which (Hex-1-en-2-yl)cyclohexane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to specific sites, leading to changes in cellular processes and pathways. For example, in biological systems, it may interact with lipid membranes, affecting their fluidity and permeability .
Comparison with Similar Compounds
Similar Compounds
Cyclohexane: A simple cycloalkane with no substituents.
Cyclohexanol: A cyclohexane derivative with a hydroxyl group.
Cyclohexanone: A cyclohexane derivative with a ketone group
Uniqueness
(Hex-1-en-2-yl)cyclohexane is unique due to the presence of the hex-1-en-2-yl substituent, which imparts distinct chemical and physical properties. This substituent allows for additional functionalization and reactivity compared to simpler cyclohexane derivatives .
Properties
CAS No. |
54248-57-6 |
|---|---|
Molecular Formula |
C12H22 |
Molecular Weight |
166.30 g/mol |
IUPAC Name |
hex-1-en-2-ylcyclohexane |
InChI |
InChI=1S/C12H22/c1-3-4-8-11(2)12-9-6-5-7-10-12/h12H,2-10H2,1H3 |
InChI Key |
JDCBUYRMEWEJSZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=C)C1CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















